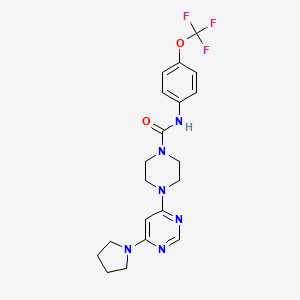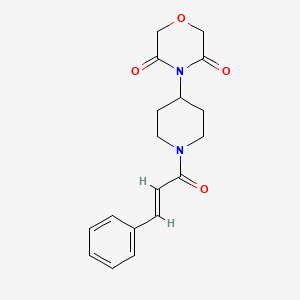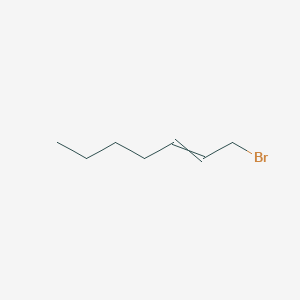
(2R)-2-Quinolin-5-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Quinolin-5-ylpropan-1-amine, also known as QPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPA is a chiral amine with a quinoline ring structure and a propylamine side chain. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter and cytokine signaling pathways. This compound has been found to bind to serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission. This compound has also been found to modulate dopamine receptor activity, which may contribute to its antidepressant and antipsychotic effects. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increasing the levels of serotonin and norepinephrine in the brain, modulating dopamine receptor activity, and reducing the production of pro-inflammatory cytokines. These effects may contribute to this compound's potential therapeutic applications as an antidepressant, antipsychotic, and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-Quinolin-5-ylpropan-1-amine has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and ease of synthesis. However, this compound also has some limitations, including its chiral nature, which may require the use of enantiomerically pure forms for some experiments. Additionally, this compound may have some toxicity concerns, which need to be addressed in further studies.
Orientations Futures
There are several future directions for the study of (2R)-2-Quinolin-5-ylpropan-1-amine, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, understanding its mechanism of action in more detail, and developing more efficient synthesis methods for this compound and its derivatives. Additionally, the development of this compound-based drugs with improved efficacy and fewer side effects may be an exciting avenue for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more efficient synthesis methods and better drugs based on this compound.
Méthodes De Synthèse
(2R)-2-Quinolin-5-ylpropan-1-amine can be synthesized using various methods, including reductive amination of quinoline with propylamine, catalytic hydrogenation of 2-quinolinecarboxaldehyde with propylamine, and reductive amination of 2-quinolinecarboxaldehyde with propylamine. The purity and yield of this compound can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
(2R)-2-Quinolin-5-ylpropan-1-amine has been studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anti-inflammatory agent. This compound has been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. This compound has also been shown to modulate the activity of dopamine receptors, which are involved in reward processing and motivation. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
Propriétés
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYAQVIKSUEJL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)

![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)


![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)